

# Technical Guide: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B014220

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of **4-Bromo-1-methyl-1H-pyrazol-5-amine**, focusing on its molecular weight and the principles of its determination. This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate characterization of its fundamental physicochemical properties is critical for its application in research and development.

## Physicochemical Data Summary

The fundamental properties of **4-Bromo-1-methyl-1H-pyrazol-5-amine** are derived from its chemical formula. While direct experimental data for this specific isomer is not widely published, its properties can be precisely determined based on its molecular structure. The chemical formula for **4-Bromo-1-methyl-1H-pyrazol-5-amine** is  $C_4H_6BrN_3$ . Based on this formula, the key quantitative data has been calculated and is presented below.

Property	Value	Notes
Chemical Formula	C <sub>4</sub> H <sub>6</sub> BrN <sub>3</sub>	Deduced from IUPAC name.
Molecular Weight	176.02 g/mol	Calculated using IUPAC standard atomic weights.
Monoisotopic Mass	174.9745 Da	The mass of the molecule with the most abundant isotopes.
Elemental Composition	Carbon (C): 27.29%	By mass.
Hydrogen (H): 3.44%	By mass.	
Bromine (Br): 45.38%	By mass.	
Nitrogen (N): 23.87%	By mass.	

## Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of a novel or synthesized compound like **4-Bromo-1-methyl-1H-pyrazol-5-amine** is experimentally confirmed using mass spectrometry (MS). This technique measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules, providing highly accurate and precise molecular weight data.

**Objective:** To experimentally verify the molecular weight of **4-Bromo-1-methyl-1H-pyrazol-5-amine**.

**Methodology:** Electrospray Ionization Mass Spectrometry (ESI-MS)

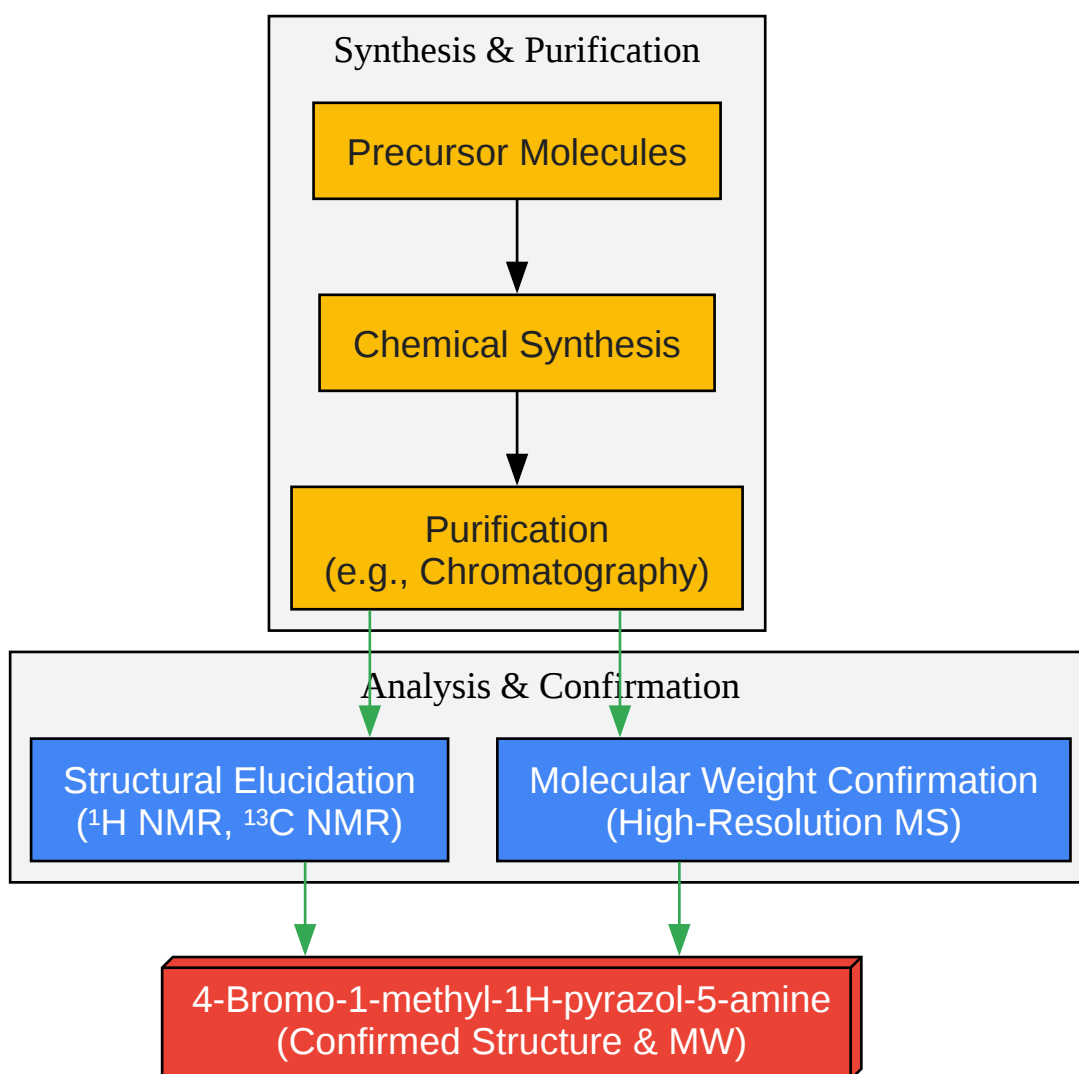
- Sample Preparation:
  - A small, purified sample of the compound (typically 10-50 µg) is dissolved in a suitable solvent system.
  - The solvent is usually a mixture of a low surface tension organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water) with a small amount of acid (e.g., formic acid) to promote protonation.

- Instrumentation:
  - A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. Common analyzers include Time-of-Flight (TOF), Orbitrap, or Quadrupole.
  - The instrument is calibrated using a known standard compound covering the expected mass range.
- Ionization:
  - The sample solution is infused into the ESI source through a fine capillary at a constant flow rate.
  - A high voltage is applied to the capillary, causing the solution to form a fine mist of charged droplets.
  - As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte ions  $[M+H]^+$  into the gas phase.
- Mass Analysis:
  - The gaseous ions are guided into the mass analyzer.
  - The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - For **4-Bromo-1-methyl-1H-pyrazol-5-amine** (MW = 176.02), the primary ion expected in positive ion mode would be the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 177.03.
  - The distinct isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) would result in two major peaks separated by ~2 Da (e.g., at  $m/z$  for  $[M(^{79}\text{Br})+H]^+$  and  $[M(^{81}\text{Br})+H]^+$ ), which is a key signature for confirming the presence of a single bromine atom.
- Data Analysis:
  - The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule.

- The molecular weight is calculated by subtracting the mass of the adduct ion (a proton, 1.0079 Da) from the measured  $m/z$  value.
- The high accuracy of the measurement (often to within 0.01%) allows for unambiguous confirmation of the compound's elemental composition.

## Workflow Visualization

The logical workflow for the synthesis and characterization of a chemical entity like **4-Bromo-1-methyl-1H-pyrazol-5-amine** involves several key stages, from initial synthesis to final analytical confirmation. The following diagram illustrates this standard process.



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*Workflow for the synthesis and characterization of a chemical compound.*

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